molecular formula C11H14Cl2O B7879161 1-(3,4-Dichlorophenyl)-2-pentanol

1-(3,4-Dichlorophenyl)-2-pentanol

Cat. No.: B7879161
M. Wt: 233.13 g/mol
InChI Key: BTRXZRRDOHPIJJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-pentanol is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-pentanol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+Pentylmagnesium bromideThis compound\text{3,4-Dichlorobenzaldehyde} + \text{Pentylmagnesium bromide} \rightarrow \text{this compound} 3,4-Dichlorobenzaldehyde+Pentylmagnesium bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Formation of 1-(3,4-Dichlorophenyl)-2-pentanone.

    Reduction: Formation of 1-(3,4-Dichlorophenyl)-2-pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-2-pentanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-2-propanol
  • 1-(3,4-Dichlorophenyl)-2-butanol
  • 1-(3,4-Dichlorophenyl)-2-hexanol

Uniqueness

1-(3,4-Dichlorophenyl)-2-pentanol is unique due to its specific chain length and the presence of the dichlorophenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(3,4-dichlorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRXZRRDOHPIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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